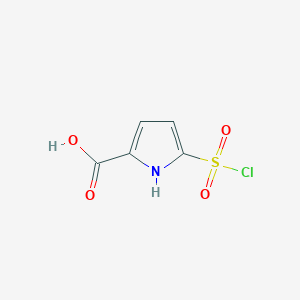
5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a chlorosulfonyl group at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid typically involves the chlorosulfonation of 1H-pyrrole-2-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
- Dissolving 1H-pyrrole-2-carboxylic acid in an inert solvent such as dichloromethane.
- Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture at room temperature for several hours to ensure complete chlorosulfonation.
- Quenching the reaction by adding water and extracting the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 5-(sulfonyl)-1H-pyrrole-2-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Hydrolysis is performed using water or aqueous base.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is 5-(sulfonic acid)-1H-pyrrole-2-carboxylic acid.
Reduction: The major product is 5-(sulfonyl)-1H-pyrrole-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorosulfonyl isocyanate: Similar in having a chlorosulfonyl group, but differs in its isocyanate functionality.
Chlorosulfuric acid: Contains a chlorosulfonyl group but lacks the pyrrole ring and carboxylic acid functionality.
5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar in having a chlorosulfonyl group and carboxylic acid, but differs in the aromatic ring structure.
Uniqueness
5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a pyrrole ring and a carboxylic acid group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.
Eigenschaften
IUPAC Name |
5-chlorosulfonyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S/c6-12(10,11)4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCOGDXHCLXEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)S(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
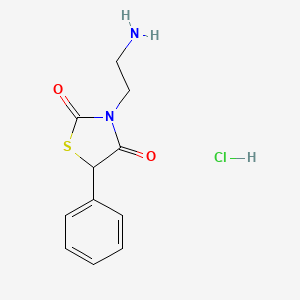
![1-(2H-1,3-benzodioxol-5-yl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2938833.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(ethanesulfonyl)benzamide](/img/structure/B2938834.png)
![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2938838.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2938840.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2938841.png)
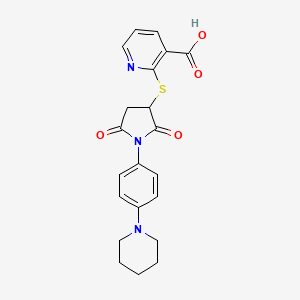
![6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B2938843.png)
![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2938844.png)
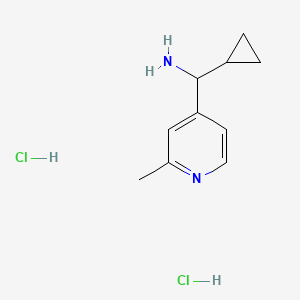
![N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2938846.png)
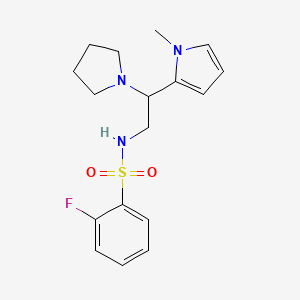

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride](/img/structure/B2938850.png)
